1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)
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Overview
Description
1,1’-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) is a complex organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) typically involves the condensation of ortho-diamines with 1,2-diketones. The parent substance, quinoxaline, is formed when glyoxal is condensed with 1,2-diaminobenzene . Substituted derivatives can be synthesized using α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols in place of diketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. These optimizations may include the use of specific catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
1,1’-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,1’-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) involves its interaction with specific molecular targets and pathways. For example, its antiproliferative activity is evaluated against cell lines via the Sulforhodamine B colorimetric assay . The compound may interact with cellular proteins and enzymes, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its use in dyes, pharmaceuticals, and antibiotics.
Echinomycin: A naturally occurring antibiotic used in treating cancer patients.
Uniqueness
1,1’-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) is unique due to its specific structure, which allows for a wide range of chemical reactions and applications
Properties
CAS No. |
65182-17-4 |
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Molecular Formula |
C18H14N4O2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
1-(5-acetylquinoxalino[2,3-b]quinoxalin-12-yl)ethanone |
InChI |
InChI=1S/C18H14N4O2/c1-11(23)21-15-9-5-6-10-16(15)22(12(2)24)18-17(21)19-13-7-3-4-8-14(13)20-18/h3-10H,1-2H3 |
InChI Key |
OIBAZFKGVYYZEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N(C3=NC4=CC=CC=C4N=C31)C(=O)C |
Origin of Product |
United States |
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